N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylcyclohexyl)piperidine: Another compound with a similar cyclohexyl group but different functional groups.
4-methylcyclohexanemethanol: A related compound with a hydroxyl group instead of the imidazole ring.
Uniqueness
N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts specific chemical and biological properties. The presence of the cyclohexyl group further enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-9-2-4-10(5-3-9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15) |
InChI Key |
TVODXQSDXHVHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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